Anisindione

Description

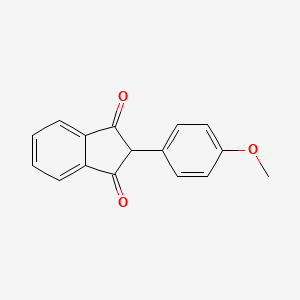

Anisindione is a cyclic beta-diketone consisting of indane-1,3-dione having a 4-methoxyphenyl substituent at the 4-position. It has a role as an anticoagulant and a vitamin K antagonist. It is a beta-diketone and an aromatic ketone. It derives from a hydride of an indane.

Anisindione is a synthetic anticoagulant and an indanedione derivative. Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver.

Anisindione is a synthetic indanedione anticoagulant. Anisindione interferes with the vitamin K-dependent hepatic synthesis of active clotting factors by inhibiting the reduction of vitamin K. This leads to an inhibition of gamma-carboxylation of glutamic acid residues to gamma-carboxyglutamic acid in clotting factors II, VII, IX and X. The consequential effects of this inhibition include a reduced activity of these clotting factors and prolonged blood clotting time.

ANISINDIONE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1957.

structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCFXMGQEVUZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022611 | |

| Record name | Anisindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID; PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE, 1.28e-02 g/L | |

| Record name | Anisindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANISINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow crystals from acetic acid or ethanol, FINE WHITE TO CREAM-WHITE CRYSTALLINE POWDER | |

CAS No. |

117-37-3 | |

| Record name | Anisindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisindione [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anisindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S747T1ERAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-156, 156-157 °C, 156.5 °C | |

| Record name | Anisindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANISINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-vitro Anticoagulant Activity of Anisindione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Anisindione is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists.[1][2] Its primary clinical application is in the prophylaxis and treatment of thromboembolic disorders.[1] The anticoagulant effect of anisindione is achieved by interfering with the hepatic synthesis of functional vitamin K-dependent clotting factors.[3][4] Understanding the in-vitro activity of anisindione is crucial for preclinical drug development, mechanism of action studies, and for the development of improved anticoagulant therapies.

Mechanism of Action

Anisindione's anticoagulant activity is rooted in its ability to inhibit the enzyme Vitamin K Epoxide Reductase (VKOR).[1][5] This enzyme is a critical component of the vitamin K cycle, responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the enzyme gamma-glutamyl carboxylase. This carboxylase is responsible for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2]

By inhibiting VKOR, anisindione leads to a depletion of vitamin K hydroquinone. This, in turn, results in the production of under-carboxylated, and therefore functionally inactive, vitamin K-dependent clotting factors.[1][2] The reduction in the activity of these factors disrupts the coagulation cascade, leading to a prolongation of clotting times and a decrease in the propensity for thrombus formation.

Quantitative Data on In-vitro Anticoagulant Activity

Extensive literature searches did not yield specific quantitative in-vitro data for anisindione, such as IC50 values for VKOR inhibition or concentration-dependent effects on clotting times. The following tables are presented as a template to illustrate how such data, once generated through the experimental protocols outlined in this guide, should be structured for clear comparison and analysis.

Table 1: Illustrative In-vitro Inhibition of Vitamin K Epoxide Reductase (VKOR) by Anisindione

| Parameter | Value |

| IC50 (µM) | Data not available |

| Ki (µM) | Data not available |

| Inhibition Type | Data not available |

This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental data.

Table 2: Illustrative Concentration-Dependent Effect of Anisindione on Prothrombin Time (PT)

| Anisindione Concentration (µM) | Clotting Time (seconds) | International Normalized Ratio (INR) |

| 0 (Control) | e.g., 12.5 | e.g., 1.0 |

| Concentration 1 | Data not available | Data not available |

| Concentration 2 | Data not available | Data not available |

| Concentration 3 | Data not available | Data not available |

This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental data.

Table 3: Illustrative Concentration-Dependent Effect of Anisindione on Activated Partial Thromboplastin Time (aPTT)

| Anisindione Concentration (µM) | Clotting Time (seconds) |

| 0 (Control) | e.g., 35.0 |

| Concentration 1 | Data not available |

| Concentration 2 | Data not available |

| Concentration 3 | Data not available |

This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in-vitro anticoagulant activity of anisindione. These protocols are based on established methods for evaluating other vitamin K antagonists and can be adapted for anisindione.

Cell-Based Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay measures the ability of anisindione to inhibit VKOR activity in a cellular context.

Principle: HEK293 cells are engineered to express a reporter protein (e.g., Factor IX with a protein C tag) whose secretion is dependent on vitamin K-dependent carboxylation. Inhibition of VKOR by anisindione will reduce the amount of carboxylated reporter protein secreted into the cell culture medium.

Materials:

-

HEK293 cells stably expressing a vitamin K-dependent reporter protein

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Vitamin K1 epoxide

-

Anisindione (dissolved in a suitable solvent, e.g., DMSO)

-

ELISA kit for the detection of the carboxylated reporter protein

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed the engineered HEK293 cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare a series of dilutions of anisindione in cell culture medium. Also, prepare a vehicle control (medium with the solvent used to dissolve anisindione).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of anisindione or the vehicle control.

-

Add vitamin K1 epoxide to all wells to a final concentration that supports robust reporter protein carboxylation.

-

Incubate the plates for a defined period (e.g., 24-48 hours) in a CO2 incubator at 37°C.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA.

-

Determine the IC50 value of anisindione by plotting the percentage of inhibition against the logarithm of the anisindione concentration and fitting the data to a dose-response curve.

Prothrombin Time (PT) Assay

This assay evaluates the effect of anisindione on the extrinsic and common pathways of the coagulation cascade.

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor and calcium. Anisindione, by inhibiting the synthesis of active factors II, VII, and X, will prolong this clotting time.

Materials:

-

Platelet-poor plasma (PPP) from healthy donors

-

Anisindione stock solution

-

PT reagent (containing thromboplastin and calcium chloride)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Prepare a range of anisindione concentrations by diluting the stock solution in a suitable buffer.

-

Pre-warm the PPP and the PT reagent to 37°C.

-

In a coagulometer cuvette, mix a defined volume of PPP with a specific volume of the anisindione dilution or a vehicle control.

-

Incubate the mixture for a predetermined time at 37°C to allow for the interaction of anisindione with the plasma components.

-

Initiate the clotting reaction by adding a pre-warmed volume of the PT reagent.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each measurement in triplicate.

-

The results can also be expressed as the International Normalized Ratio (INR) by using a certified PT reagent and the formula: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the reagent.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the effect of anisindione on the intrinsic and common pathways of the coagulation cascade.

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by the addition of calcium. Anisindione's inhibition of factors II, IX, and X will prolong the aPTT.

Materials:

-

Platelet-poor plasma (PPP) from healthy donors

-

Anisindione stock solution

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution (e.g., 0.025 M)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Prepare a range of anisindione concentrations by diluting the stock solution in a suitable buffer.

-

Pre-warm the PPP, aPTT reagent, and calcium chloride solution to 37°C.

-

In a coagulometer cuvette, mix a defined volume of PPP with a specific volume of the anisindione dilution or a vehicle control.

-

Add a pre-warmed volume of the aPTT reagent to the mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

-

Initiate the clotting reaction by adding a pre-warmed volume of the calcium chloride solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each measurement in triplicate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of action of Anisindione on the coagulation cascade.

Caption: Experimental workflow for the cell-based VKOR inhibition assay.

References

An In-Depth Technical Guide on the Structure-Activity Relationship of Anisindione and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisindione, a synthetic anticoagulant belonging to the 1,3-indandione class, has been a subject of interest in medicinal chemistry due to its therapeutic role in the prevention and treatment of thromboembolic disorders. Like other oral anticoagulants such as warfarin, anisindione exerts its effect by inhibiting the vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, thereby reducing the coagulability of the blood.[1][2] Understanding the structure-activity relationship (SAR) of anisindione and its derivatives is paramount for the design of novel anticoagulants with improved efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of anisindione, detailing the impact of structural modifications on its anticoagulant activity, summarizing quantitative data, and outlining key experimental protocols.

Mechanism of Action: Targeting the Vitamin K Cycle

Anisindione's primary mechanism of action is the inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1][2] This enzyme is essential for the regeneration of vitamin K hydroquinone, a cofactor required by gamma-glutamyl carboxylase (GGCX) to carboxylate the vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. By inhibiting VKORC1, anisindione leads to the production of under-carboxylated, inactive forms of these clotting factors, thus impairing the coagulation cascade.

Below is a diagram illustrating the signaling pathway of anisindione's anticoagulant action.

Structure-Activity Relationship (SAR) Studies

The anticoagulant activity of the 1,3-indandione scaffold is significantly influenced by the nature of the substituent at the 2-position. For anisindione, this is a 4-methoxyphenyl group.

Core Scaffold: The 1,3-Indandione Moiety

The 1,3-indandione nucleus is a critical pharmacophore. The two carbonyl groups and the acidic proton at the 2-position are essential for its interaction with the VKORC1 enzyme. It is believed that the enolate form of the 1,3-indandione is the active species that binds to the enzyme.

The 2-Aryl Substituent: A Key Determinant of Activity

The nature and substitution pattern of the aryl ring at the 2-position play a crucial role in determining the anticoagulant potency.

-

Presence of the Aryl Ring: The introduction of a phenyl group at the 2-position of the 1,3-indandione core is a fundamental requirement for significant anticoagulant activity.

-

Substitution on the Phenyl Ring:

-

Para-substitution: Anisindione itself has a methoxy group at the para-position of the phenyl ring. Studies on related compounds have shown that electron-donating groups at this position can be favorable for activity. For instance, a study that synthesized a series of 2-aryl-1,3-indandione derivatives and tested their anticoagulant activity using prothrombin time (PT) assays found that the 4-methoxy (anisindione) and 4-methylsulfanyl derivatives exhibited the highest activity among the tested compounds.

-

Ortho- and Meta-substitution: The influence of substituents at the ortho and meta positions is less clearly defined in the available literature, suggesting that para-substitution might be optimal for fitting into the binding pocket of VKORC1.

-

Quantitative Data on Anticoagulant Activity

| Compound/Derivative | Anticoagulant Activity (Prothrombin Time in seconds) | Reference |

| Anisindione (2-(4-methoxyphenyl)-1,3-indandione) | 36.0 (± 26.42) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |

| 2-(4-methylsulfanylphenyl)-1,3-indandione | 33.71 (± 26.01) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |

| 2-phenyl-1,3-indandione (Phenindione) | 26.39 (± 15.75) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |

| 2-(4-methylphenyl)-1,3-indandione | 22.93 (± 5.25) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |

| 2-(4-chlorophenyl)-1,3-indandione | 13.97 (± 1.87) | [Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents] |

Note: The data is presented as mean ± standard deviation. A longer prothrombin time indicates greater anticoagulant activity.

For a more direct measure of enzyme inhibition, the following table presents the IC50 values for various clinically used oral anticoagulants, including the 1,3-indandione derivative fluindione, against wild-type VKORC1.

| Compound | IC50 for Wild-Type VKORC1 (nM) | Reference |

| Acenocoumarol | 2.5 ± 0.3 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |

| Phenprocoumon | 4.1 ± 0.5 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |

| Warfarin | 12.3 ± 1.5 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |

| Fluindione | 15.8 ± 2.1 | [Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu] |

Note: These values were determined using a cell-based VKOR activity assay.

Experimental Protocols

Synthesis of 2-Aryl-1,3-Indandione Derivatives

A common synthetic route to 2-aryl-1,3-indandiones involves the condensation of phthalide with an appropriate aromatic aldehyde in the presence of a base, such as sodium ethoxide.

General Procedure:

-

A solution of sodium ethoxide is prepared in absolute ethanol.

-

Equimolar amounts of phthalide and the desired aromatic aldehyde are added to the sodium ethoxide solution.

-

The mixture is refluxed for a specified period (e.g., 1 hour).

-

The ethanol is removed under reduced pressure.

-

The residue is treated with water and washed with a non-polar solvent like ether to remove unreacted aldehyde.

-

The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the 2-aryl-1,3-indandione product.

-

The crude product is collected by filtration, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

The following diagram outlines the general workflow for the synthesis and evaluation of anisindione analogs.

Cell-Based VKORC1 Inhibition Assay

This assay provides a quantitative measure of the inhibitory potency of compounds against VKORC1.

Principle: The assay utilizes a genetically engineered cell line (e.g., HEK293) that is deficient in endogenous VKORC1 and expresses a reporter protein, such as a modified coagulation factor IX (FIX), whose activity is dependent on vitamin K-dependent carboxylation. The cells are incubated with vitamin K epoxide and the test compound. The level of carboxylation of the reporter protein, which is proportional to VKORC1 activity, is then measured.

Detailed Methodology:

-

Cell Culture: Maintain the engineered HEK293 cell line in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and make serial dilutions to the desired concentrations.

-

Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing a fixed concentration of vitamin K epoxide.

-

Add the test compound at various concentrations to the wells. Include a positive control (e.g., warfarin) and a negative control (vehicle).

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

-

Detection of Carboxylated Reporter Protein:

-

Collect the cell culture supernatant.

-

The amount of carboxylated reporter protein can be quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the carboxylated form of the protein.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of VKORC1 activity) by fitting the data to a dose-response curve.

-

Logical Relationships in Anisindione SAR

The following diagram illustrates the key logical relationships in the structure-activity relationship of anisindione and its analogs.

Conclusion

The structure-activity relationship of anisindione and its analogs is centered on the 1,3-indandione core and the nature of the 2-aryl substituent. The presence of an aryl group is critical, and substitutions on this ring, particularly electron-donating groups at the para-position, have been shown to enhance anticoagulant activity. While a comprehensive quantitative SAR dataset based on IC50 values for a wide range of anisindione derivatives is not yet publicly available, the existing data from prothrombin time assays and studies on related 1,3-indandiones provide a solid foundation for the rational design of new anticoagulants. The detailed experimental protocols for synthesis and biological evaluation outlined in this guide offer a practical framework for researchers in the field of drug discovery to further explore the SAR of this important class of compounds. Future studies focusing on the systematic synthesis of anisindione analogs and their evaluation in robust VKORC1 inhibition assays will be instrumental in developing the next generation of safer and more effective oral anticoagulants.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Anisindione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific cellular uptake and metabolic pathways of Anisindione is limited. This guide summarizes the known mechanism of action and provides established, representative experimental protocols for characterizing the pharmacokinetics of compounds similar to Anisindione.

Introduction

Anisindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[1] It is prescribed for the prophylaxis and treatment of thromboembolic disorders, such as venous thrombosis and pulmonary embolism, often in cases where coumarin-type anticoagulants are not tolerated.[1] Like other vitamin K antagonists, Anisindione exerts its therapeutic effect by interfering with the synthesis of active clotting factors in the liver.[1] Its chemical structure features a 1,3-indandione core with a 4-methoxyphenyl substituent. While its pharmacodynamic mechanism is well-understood, detailed information regarding its specific cellular transport and metabolic fate is not extensively documented in scientific literature.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

Anisindione's primary mechanism of action is the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane enzyme in the endoplasmic reticulum.[1][2] This enzyme is crucial for the vitamin K cycle, a process that regenerates the reduced form of vitamin K (vitamin K hydroquinone, KH₂).[3] Vitamin K hydroquinone is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins.[1] This carboxylation is vital for the biological activity of coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1]

By inhibiting VKORC1, Anisindione depletes the cellular pool of vitamin K hydroquinone, leading to the production of under-carboxylated, inactive clotting factors.[2] This impairment of the coagulation cascade results in a decreased ability of the blood to form clots.[1]

Caption: Inhibition of the Vitamin K cycle by Anisindione.

Cellular Uptake and Transport

Specific studies detailing the cellular uptake mechanisms of Anisindione are not available. However, based on its physicochemical properties as a small, lipophilic molecule, transport across the intestinal epithelium and into hepatocytes likely occurs via passive diffusion. The contribution of carrier-mediated transport has not been investigated.

To determine the intestinal permeability and potential for active transport or efflux of a compound like Anisindione, the Caco-2 cell monolayer assay is a standard in vitro model.[4] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, expressing tight junctions and various transporter proteins.[5]

Metabolism

The specific metabolic pathways for Anisindione have not been fully elucidated. It is known that the structurally related indanedione, phenindione, is metabolized in the liver.[2] For many xenobiotics, hepatic metabolism is a two-phase process. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[6][7] Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.

Given that coumarin-based anticoagulants like warfarin are primarily metabolized by CYP2C9, it is plausible that this enzyme is also involved in Anisindione metabolism, although this has not been experimentally confirmed.[8] In vitro studies using human liver microsomes (HLMs) are the gold standard for identifying metabolic pathways, determining metabolic stability, and profiling the CYP enzymes involved in a compound's metabolism.[9][10]

Quantitative Data Summary

There is a notable absence of quantitative pharmacokinetic data for Anisindione in the public domain. The tables below are structured to present key parameters that would be determined through the experimental protocols outlined in this guide. For comparative purposes, data for the well-characterized anticoagulant warfarin is included where relevant.

Table 1: Cellular Permeability and Transport Parameters

| Parameter | Anisindione | Method |

|---|---|---|

| Apparent Permeability (Papp) (A→B) | Data not available | Caco-2 Cell Assay |

| Apparent Permeability (Papp) (B→A) | Data not available | Caco-2 Cell Assay |

| Efflux Ratio (Papp B→A / Papp A→B) | Data not available | Caco-2 Cell Assay |

| Primary Transport Mechanism | To be determined | Caco-2 Cell Assay |

Table 2: Metabolic Stability and Enzyme Inhibition Parameters

| Parameter | Anisindione | Warfarin (Reference) | Method |

|---|---|---|---|

| In Vitro Half-Life (t½) in HLM | Data not available | ~140 min (S-warfarin) | HLM Stability Assay |

| Intrinsic Clearance (CLint) | Data not available | ~5.0 µL/min/mg (S-warfarin) | HLM Stability Assay |

| IC₅₀ vs. VKORC1 | Data not available | 24.7 nM[11] | Cell-Based VKORC1 Assay |

| Primary Metabolizing Enzymes | To be determined | CYP2C9, CYP3A4, CYP1A2 | Recombinant CYP Assay |

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for investigating the cellular uptake and metabolism of Anisindione.

Protocol: Caco-2 Cell Permeability Assay

This protocol assesses the rate of transport of a compound across a Caco-2 cell monolayer, providing insight into intestinal permeability and identifying potential involvement of active transport or efflux mechanisms.[12]

Caption: Experimental workflow for a Caco-2 permeability assay.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell™) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized epithelial monolayer.[4]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[5]

-

Transport Study:

-

The differentiated monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The test compound (Anisindione) is added to either the apical (donor) compartment to measure absorption (A→B transport) or the basolateral (donor) compartment to measure efflux (B→A transport).

-

Plates are incubated at 37°C, typically with gentle orbital shaking.

-

Aliquots are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is also sampled at the beginning and end of the experiment.

-

-

Sample Analysis: The concentration of Anisindione in the collected samples is quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability of Anisindione and identify its potential metabolites and the CYP450 enzymes responsible for its biotransformation.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. AM-2201 Inhibits Multiple Cytochrome P450 and Uridine 5′-Diphospho-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Anisindione Stock Solution Preparation for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[1] Its primary mechanism of action involves the inhibition of Vitamin K epoxide reductase, a key enzyme in the vitamin K cycle.[2] This inhibition prevents the synthesis of active, vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[3][4] These characteristics make anisindione a valuable tool for in vitro studies in hematology, drug metabolism, and coagulation research. This document provides detailed protocols for the preparation, storage, and application of anisindione stock solutions for cell culture experiments.

Physicochemical Properties of Anisindione

Proper preparation of a stock solution begins with understanding the compound's physical and chemical properties.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₂O₃ | [5][6][7][8] |

| Molecular Weight | 252.26 g/mol | [5][7][8] |

| CAS Number | 117-37-3 | [5][6][7] |

| Appearance | Pale yellow crystals or white to off-white solid powder | [3][7][8] |

| Solubility | DMSO: ≥ 50 mg/mL (198.21 mM) | [8][9][10] |

| Practically insoluble in water | [3] |

Mechanism of Action: Inhibition of the Vitamin K Cycle

Anisindione exerts its anticoagulant effect by targeting the Vitamin K cycle. It specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR).[2] This action blocks the conversion of inactive Vitamin K epoxide back to its active, reduced form. The reduced form of Vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational modification (gamma-carboxylation) of several clotting factor precursors.[11] Without this modification, coagulation factors II, VII, IX, and X remain inactive, thereby disrupting the coagulation cascade.[2][3][12]

Experimental Protocols

Protocol 1: Preparation of 100 mM Anisindione Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO, a common starting concentration for subsequent dilutions.

Materials and Equipment:

-

Anisindione powder (CAS 117-37-3)

-

Anhydrous/Hygroscopic-free Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

-

Water bath or sonicator

-

Sterile 0.22 µm syringe filter (if sterile filtration is required)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow for Stock Solution Preparation:

References

- 1. Anisindione - Wikipedia [en.wikipedia.org]

- 2. firsthope.co.in [firsthope.co.in]

- 3. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scbt.com [scbt.com]

- 6. Anisindione [webbook.nist.gov]

- 7. Anisindione [drugfuture.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anisindione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. PathWhiz [smpdb.ca]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Anisindione

Abstract

This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Anisindione in bulk drug substance. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent resolution and peak symmetry. Detection is performed using a UV detector. The method has been validated in accordance with ICH guidelines for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control analysis.

Introduction

Anisindione is a synthetic oral anticoagulant belonging to the indanedione class.[1][2][3] It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X in the liver, thereby preventing thrombosis.[1][3] Accurate and reliable analytical methods are crucial for the quality control of Anisindione in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and accuracy.[4] This document presents a detailed protocol for the HPLC analysis of Anisindione and a summary of its validation.

Experimental

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions were optimized to achieve a suitable retention time and peak shape for Anisindione.

Table 1: Chromatographic Conditions for Anisindione Analysis

| Parameter | Condition |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

-

Acetonitrile (ACN): HPLC grade

-

Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

-

Phosphoric Acid: Analytical grade

-

Water: HPLC grade or purified water

-

Anisindione Reference Standard: USP or equivalent

Preparation of 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.

Preparation of Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 60:40 volume ratio. Degas the solution by sonication or vacuum filtration before use.

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Anisindione reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Preparation of Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Anisindione bulk drug sample and prepare a 100 mL solution in the mobile phase.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6]

System suitability was evaluated by injecting the standard solution six times. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of not more than 2.0.

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Result |

| Retention Time (min) | RSD ≤ 2.0% | 4.52 (RSD = 0.5%) |

| Peak Area | RSD ≤ 2.0% | 1254321 (RSD = 0.8%) |

| Theoretical Plates | > 2000 | 6500 |

| Tailing Factor | ≤ 2.0 | 1.2 |

The specificity of the method was determined by analyzing a blank (mobile phase) and a placebo solution. There were no interfering peaks at the retention time of Anisindione, indicating the method's specificity.

The linearity of the method was established by analyzing a series of Anisindione standard solutions at five different concentrations ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data for Anisindione

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 50 | 625123 |

| 75 | 940567 |

| 100 | 1254321 |

| 125 | 1568901 |

| 150 | 1882345 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | - |

The accuracy of the method was determined by the recovery of known amounts of Anisindione standard added to a placebo at three concentration levels (80%, 100%, and 120%). Each concentration was analyzed in triplicate.

Table 4: Accuracy (Recovery) Data

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80 | 79.8 | 99.75% |

| 100% | 100 | 100.2 | 100.20% |

| 120% | 120 | 119.5 | 99.58% |

| Mean Recovery | - | - | 99.84% |

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was determined by analyzing the same samples on two different days by two different analysts.

Table 5: Precision Data

| Precision Level | % RSD of Peak Area |

| Repeatability (n=6) | 0.9% |

| Intermediate Precision (n=6) | 1.2% |

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits for all variations, demonstrating the method's robustness.

Experimental Protocols

-

Standard Solution: Accurately weigh approximately 10 mg of Anisindione reference standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to the mark with the mobile phase and mix well.

-

Sample Solution: Accurately weigh approximately 10 mg of the Anisindione bulk drug sample into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to the mark with the mobile phase and mix well.

-

Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[7]

-

Set up the HPLC system according to the conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solution five times to check for system suitability.

-

Inject the prepared sample solution in duplicate.

-

Calculate the amount of Anisindione in the sample using the peak areas obtained from the standard and sample chromatograms.

Visualizations

Caption: Experimental workflow for the HPLC analysis of Anisindione.

Caption: Logical relationships in HPLC method validation.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of Anisindione in bulk drug substance. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The short run time allows for a high throughput of samples.

References

- 1. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anisindione - Wikipedia [en.wikipedia.org]

- 3. Anisindione | TargetMol [targetmol.com]

- 4. journal-jps.com [journal-jps.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

Spectrophotometric Determination of Anisindione Concentration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Anisindione

A summary of the key physicochemical properties of Anisindione is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

| Solubility | Soluble in DMSO; Slightly soluble in ether, methanol; Practically insoluble in water. | [1][3] |

Principle of the Method

This method is based on the principle that Anisindione exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a solution containing Anisindione is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax) and comparing it to a standard curve prepared from known concentrations of Anisindione, the concentration of the unknown sample can be determined.

Experimental Protocol

Instrumentation and Materials

-

UV-Vis Spectrophotometer (double beam)

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Anisindione reference standard

-

Methanol (HPLC grade) or Ethanol (95%)

-

Deionized water

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of Anisindione reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve the Anisindione in approximately 70 mL of methanol (or ethanol).

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Bring the solution to volume with the same solvent and mix well.

Preparation of Working Standard Solutions and Generation of Calibration Curve

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the chosen solvent (methanol or ethanol). A suggested concentration range is 2 - 20 µg/mL.

-

For example, to prepare 10 mL of a 10 µg/mL solution, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

Scan the spectrum of a mid-range standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like phenindione, the λmax is expected to be in the range of 230-280 nm.

-

Measure the absorbance of each working standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a linear relationship.

Preparation of Sample Solution

-

For bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the chosen solvent, and dilute to a concentration that falls within the range of the calibration curve.

-

For pharmaceutical formulations (e.g., tablets), weigh and finely powder a representative number of tablets. An amount of the powder equivalent to a known weight of Anisindione should be accurately weighed, transferred to a volumetric flask, and dissolved in the solvent with the aid of sonication. The solution should then be filtered and diluted as necessary to fall within the calibration range.

Measurement and Calculation

-

Measure the absorbance of the prepared sample solution at the λmax.

-

Calculate the concentration of Anisindione in the sample solution using the equation of the line from the calibration curve.

-

Account for any dilution factors to determine the final concentration of Anisindione in the original sample.

Method Validation Parameters (User-Defined)

As this is a generalized protocol, it is essential for the user to perform method validation to ensure its suitability for the intended purpose. Key validation parameters that should be assessed are summarized in Table 2.

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using the standard addition method. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It should be assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Anisindione and the general experimental workflow for its spectrophotometric determination.

Caption: Mechanism of action of Anisindione.

Caption: Experimental workflow for spectrophotometric analysis.

References

Application Notes and Protocols for the Use of Anisindione in Thrombosis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisindione, a synthetic indanedione derivative, is an oral anticoagulant that functions as a vitamin K antagonist.[1][2] It exerts its therapeutic effect by inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] This mechanism of action makes anisindione a valuable tool in thrombosis research, providing a model for studying the effects of broad-spectrum anticoagulation. These application notes provide detailed protocols for the use of anisindione in established rat models of thrombosis and for assessing its in vitro activity.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

Anisindione's primary target is the enzyme Vitamin K Epoxide Reductase (VKOR).[1] VKOR is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form. This reduced vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on the aforementioned clotting factors, a post-translational modification necessary for their biological activity. By inhibiting VKOR, anisindione depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, non-functional clotting factors.[1][2] This disruption of the coagulation cascade results in a systemic anticoagulant effect.

Signaling Pathway of Anisindione Action

Caption: Anisindione inhibits VKOR, preventing the activation of vitamin K-dependent clotting factors.

In Vivo Thrombosis Models

Animal models are indispensable for evaluating the efficacy and safety of anticoagulant agents. The following are detailed protocols for inducing thrombosis in rats and for the administration and monitoring of anisindione.

Ferric Chloride-Induced Arterial Thrombosis Model

This model is widely used to study arterial thrombosis as it mimics endothelial injury, a key initiating event in thrombus formation.

Experimental Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Place a flow probe around the artery to monitor blood flow.

-

-

Anisindione Administration: Administer anisindione or vehicle control orally via gavage for a specified number of days prior to thrombosis induction.

-

Thrombosis Induction:

-

Apply a piece of filter paper (1x2 mm) saturated with a 20% ferric chloride (FeCl₃) solution to the adventitial surface of the carotid artery for 10 minutes.

-

Remove the filter paper and monitor blood flow until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).

-

-

Data Collection:

-

Record the time to thrombus formation (TTF) and time to occlusion (TTO).

-

At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.

-

Quantitative Data Presentation:

| Treatment Group | Dose (mg/kg/day, p.o.) | Time to Occlusion (TTO) (min) | Thrombus Weight (mg) |

| Vehicle Control | - | Data not available | Data not available |

| Anisindione | Specify Dose | Record Mean ± SD | Record Mean ± SD |

| Warfarin (Reference) | 0.1 - 0.3 | 85 ± 11.8 - 120 ± 0 | Data not available |

Inferior Vena Cava (IVC) Stasis-Induced Venous Thrombosis Model

This model simulates venous thromboembolism (VTE) by inducing blood stasis, a major risk factor for deep vein thrombosis (DVT).

Experimental Protocol:

-

Animal Preparation: Use male Sprague-Dawley rats (220-260g) and anesthetize as previously described.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissues.

-

Ligate all side branches of the IVC between the renal veins and the iliac bifurcation with 6-0 silk sutures.

-

Place a 4-0 silk ligature around the IVC just below the renal veins.

-

-

Anisindione Administration: Administer anisindione or vehicle control orally via gavage for a specified period before and/or after the surgical procedure.

-

Thrombus Formation: Allow the thrombus to form for a predetermined duration (e.g., 24, 48, or 72 hours).

-

Data Collection:

-

Re-anesthetize the animal and excise the IVC segment containing the thrombus.

-

Measure the length and wet weight of the thrombus.

-

Blood samples can be collected for coagulation parameter analysis.

-

Quantitative Data Presentation:

| Treatment Group | Dose (mg/kg/day, p.o.) | Thrombus Weight (mg) | Thrombus Length (mm) | Prothrombin Time (PT) (s) | aPTT (s) |

| Sham (No Ligation) | - | 0 | 0 | Record Baseline | Record Baseline |

| Vehicle Control | - | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |

| Anisindione | Specify Dose | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD |

Note: Researchers will need to establish baseline coagulation parameters and determine the dose-dependent effects of anisindione on thrombus formation and coagulation times.

Experimental Workflow for In Vivo Models

Caption: General workflow for in vivo thrombosis models using anisindione.

In Vitro Activity Assessment

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This cell-based assay is crucial for determining the direct inhibitory effect of anisindione on its molecular target.

Experimental Protocol:

-

Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express human VKORC1.

-

Compound Treatment: Treat the cells with varying concentrations of anisindione or a reference inhibitor (e.g., warfarin) for a specified time.

-

Cell Lysis: Harvest and lyse the cells to prepare microsomal fractions containing the VKORC1 enzyme.

-

Enzyme Reaction:

-

Initiate the reaction by adding the substrate, vitamin K epoxide, and a reducing agent like dithiothreitol (DTT).

-

Incubate the reaction mixture at 37°C.

-

-

Quantification:

-

Stop the reaction at various time points.

-

Extract the vitamin K metabolites.

-

Quantify the amount of vitamin K quinone produced using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the half-maximal inhibitory concentration (IC₅₀) of anisindione by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

Quantitative Data Presentation:

| Compound | IC₅₀ (µM) |

| Anisindione | Determine from Dose-Response Curve |

| Warfarin (Reference) | Determine from Dose-Response Curve |

Logical Relationship for VKOR Inhibition Assay

Caption: Logical workflow for determining the IC₅₀ of anisindione against VKOR.

Conclusion

Anisindione serves as a potent tool for inducing a systemic anticoagulant state in preclinical thrombosis models. The protocols outlined here for arterial and venous thrombosis models in rats, along with the in vitro VKOR inhibition assay, provide a comprehensive framework for investigating the efficacy of novel antithrombotic agents and for studying the pathophysiology of thrombosis under conditions of impaired vitamin K-dependent coagulation. Careful dose-selection and consistent monitoring of coagulation parameters are essential for obtaining reproducible and translatable results.

References

Anisindione Formulation for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisindione, a synthetic indanedione derivative, is a potent anticoagulant that functions as a vitamin K antagonist.[1][2][3] It inhibits the vitamin K-dependent gamma-carboxylation of precursor proteins, thereby preventing the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2][3][4] This mechanism of action makes anisindione a subject of interest in preclinical research for thromboembolic disorders. These application notes provide detailed protocols for the preparation of anisindione formulations for oral and parenteral administration in animal studies, along with methodologies for evaluating its anticoagulant effect and acute toxicity.

Physicochemical Properties of Anisindione

A thorough understanding of the physicochemical properties of a compound is critical for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₃ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 155-157 °C | |

| Solubility | - Water: Practically insoluble | [1] |

| - DMSO: ≥ 50 mg/mL | [5] | |

| - Ethanol: Soluble | ||

| - Methylene Chloride: Soluble | [1] | |

| Stability | Stable in light and air | [1] |

Signaling Pathway of Anisindione

Anisindione exerts its anticoagulant effect by interrupting the Vitamin K cycle, which is essential for the activation of several clotting factors.

References

Application Notes and Protocols for the Electrochemical Synthesis of Anisindione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of anisindione and its derivatives, with a focus on electrochemical methodologies. Anisindione is a synthetic anticoagulant that functions as a vitamin K antagonist, playing a crucial role in the management of thromboembolic disorders.[1][2] The electrochemical synthesis of its derivatives offers a green and efficient alternative to traditional chemical methods, providing high purity products and better control over the reaction process.[1]

Introduction

Anisindione, chemically known as 2-(4-methoxyphenyl)-1,3-indandione, is an oral anticoagulant that inhibits the hepatic synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X.[1][3][4] Its mechanism of action involves the inhibition of the enzyme vitamin K epoxide reductase, which is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors.[1][2] The exploration of novel derivatives of anisindione is a promising avenue for the development of new anticoagulant and antiplatelet agents with potentially improved therapeutic profiles.[5][6] Electrochemical methods offer a powerful tool for the synthesis of such derivatives, often proceeding under mild conditions with high efficiency.[5][6][7]

Mechanism of Action of Anisindione

Anisindione exerts its anticoagulant effect by disrupting the vitamin K cycle in the liver. This cycle is crucial for the post-translational modification of several clotting factors. By inhibiting vitamin K epoxide reductase, anisindione depletes the available reduced vitamin K, thereby preventing the carboxylation and activation of these clotting factors.

Caption: Mechanism of action of Anisindione in the Vitamin K cycle.

Synthesis of Anisindione (Precursor)

While the focus of these notes is on electrochemical methods, the synthesis of the anisindione precursor is typically achieved through conventional chemical synthesis. The following protocol is based on a reported procedure.[5]

Experimental Protocol: Chemical Synthesis of Anisindione

-

Reaction Setup: To a solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (40 mL), add phthalide (5.6 g, 0.04 mol) and 4-methoxybenzaldehyde (5.44 g, 0.04 mol).

-

Reflux: Reflux the mixture for 1 hour.

-

Work-up: Remove the ethanol by distillation. Add water (40 mL) to the residue, followed by dilution with ice water (200 mL).

-

Extraction: Wash the aqueous solution with ether (2 x 40 mL) to remove unreacted aldehyde.

-

Purification: The resulting product can be further purified by recrystallization.

Electrochemical Synthesis of Anisindione Derivatives

The following protocol details the electrochemical synthesis of a catechol-containing derivative of anisindione. This method utilizes the electrochemical oxidation of a catechol in the presence of anisindione, which acts as a nucleophile in a Michael addition reaction.[5][6]

Experimental Workflow

Caption: General workflow for the electrochemical synthesis of anisindione derivatives.

Materials and Equipment

-

Chemicals: Anisindione, catechol or its derivatives, acetonitrile, phosphate salts, acetone, methanol.

-

Electrochemical Apparatus: Potentiostat/galvanostat, undivided electrochemical cell, carbon rod working electrodes, platinum wire counter electrode, Ag/AgCl reference electrode.

-

Analytical Instruments: IR spectrophotometer, NMR spectrometer, mass spectrometer, elemental analyzer.

Experimental Protocol: Electrochemical Synthesis

-

Electrolyte Preparation: Prepare a mixture of water and acetonitrile (e.g., 80:20 v/v) containing a phosphate buffer (pH 7.0, 0.2 M).

-

Pre-electrolysis: Pre-electrolyze the buffer solution at a potential slightly lower than the oxidation potential of the catechol derivative to be used (e.g., 0.3 V for catechol).

-

Reactant Addition: Add equimolar amounts (e.g., 1 mmol) of anisindione and the catechol derivative to the electrochemical cell.

-

Controlled-Potential Electrolysis: Perform the electrolysis at a controlled potential corresponding to the oxidation potential of the catechol derivative (e.g., 0.3 V for catechol). Use carbon rods as working electrodes and a platinum wire as the counter electrode.

-

Monitoring and Electrode Maintenance: Continue the electrolysis until the current decreases to about 5% of its initial value. If a significant drop in current is observed due to electrode fouling, interrupt the electrolysis, wash the anode with acetone to reactivate it, and then resume the process.

-

Product Isolation: Upon completion of the electrolysis, the product will precipitate from the solution. Separate the solid product by filtration.

-

Purification: Dry the collected product and recrystallize it from a suitable solvent, such as methanol.

-

Characterization: Confirm the structure and purity of the synthesized derivative using appropriate analytical techniques (IR, NMR, Mass Spectrometry, and Elemental Analysis).

Data Presentation

The following tables summarize the quantitative data for the synthesis of anisindione and a representative derivative.

Table 1: Synthesis of Anisindione (Conventional Method) [5]

| Precursor 1 | Precursor 2 | Reagent | Solvent | Reaction Time | Yield (%) |

| Phthalide | 4-Methoxybenzaldehyde | Sodium Ethoxide | Absolute Ethanol | 1 hour | 23 |

Table 2: Electrochemical Synthesis of Anisindione Derivatives [5]

| 2-Aryl-1,3-indandione | Catechol Derivative | Product | Yield (%) | Melting Point (°C) |

| 2-(4-Methoxyphenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)-1,3-indandione | 31 | 174-177 |

| 2-Phenyl-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-phenyl-1,3-indandione | 30 | 148-151 |

| 2-(4-Fluorophenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-fluorophenyl)-1,3-indandione | 31 | 174-177 |

| 2-(4-Chlorophenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-chlorophenyl)-1,3-indandione | 20 | 142-145 |

| 2-(4-Bromophenyl)-1,3-indandione | 4-Methylcatechol | 2-(3,4-Dihydroxy-5-methylphenyl)-2-(4-bromophenyl)-1,3-indandione | 26 | 142-146 |

Conclusion

The electrochemical synthesis of anisindione derivatives represents a valuable and environmentally friendly approach to generating novel compounds with potential anticoagulant and antiplatelet activities. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of these promising molecules. The detailed workflow and quantitative data serve as a practical guide for the successful implementation of these synthetic strategies in a research setting.

References

- 1. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electroreductive coupling of benzaldehyde by balancing the formation and dimerization of the ketyl intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Measuring Anisindione's Effect on Prothrombin Time: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction